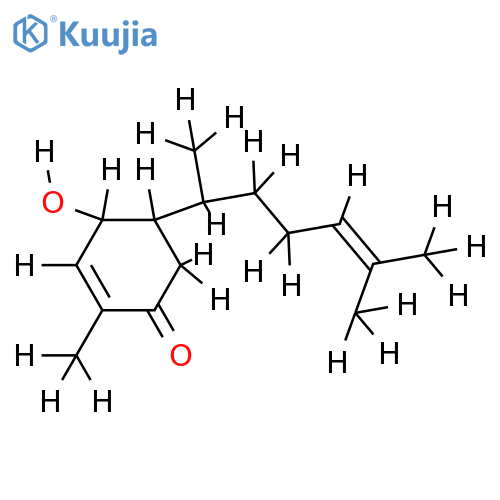Cas no 1213251-45-6 (1-hydroxybisabola-2,10-dien-4-one)

1213251-45-6 structure
商品名:1-hydroxybisabola-2,10-dien-4-one
1-hydroxybisabola-2,10-dien-4-one 化学的及び物理的性質
名前と識別子
-
- 1-hydroxybisabola-2,10-dien-4-one
- 1213251-45-6
- AKOS040760886
- F94014
- (4R,5R)-4-hydroxy-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one
- (4R,5R)-4-hydroxy-2-methyl-5-((2S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one
- CS-0149438
-
- インチ: InChI=1S/C15H24O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8,11,13,15,17H,5,7,9H2,1-4H3/t11-,13+,15-/m0/s1
- InChIKey: YDCNFZXDPQSPKG-LNSITVRQSA-N
- ほほえんだ: CC1=CC(C(CC1=O)C(C)CCC=C(C)C)O
計算された属性
- せいみつぶんしりょう: 236.177630004g/mol
- どういたいしつりょう: 236.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: Oil
1-hydroxybisabola-2,10-dien-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1-hydroxybisabola-2,10-dien-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN2541-1mg |
1-Hydroxybisabola-2,10-dien-4-one |
1213251-45-6 | 1mg |
¥ 3075 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H39550-5 mg |
1-hydroxybisabola-2,10-dien-4-one |
1213251-45-6 | 5mg |
¥6080.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H39550-5mg |
1-hydroxybisabola-2,10-dien-4-one |
1213251-45-6 | ,96.5% | 5mg |
¥6080.0 | 2023-09-07 | |
| TargetMol Chemicals | TN2541-1mg |
1-Hydroxybisabola-2,10-dien-4-one |
1213251-45-6 | 1mg |
¥ 3075 | 2024-07-24 |
1-hydroxybisabola-2,10-dien-4-one 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1213251-45-6 (1-hydroxybisabola-2,10-dien-4-one) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
